![molecular formula C8H5F3N2O2 B13901225 5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the BRD4 bromodomain, a protein associated with various diseases, including cancer. The compound binds to the active site of BRD4, preventing its interaction with acetylated lysine residues on histones, thereby modulating gene transcription .
Comparison with Similar Compounds
5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine can be compared with other isoxazole derivatives such as:
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Aminoisoxazole: A structural isomer with different substitution patterns.
N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles: Compounds with similar core structures but different functional groups
Properties
Molecular Formula |
C8H5F3N2O2 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)14-4-1-2-6-5(3-4)7(12)13-15-6/h1-3H,(H2,12,13) |
InChI Key |
CKQWMCTVZYPORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13901146.png)

![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
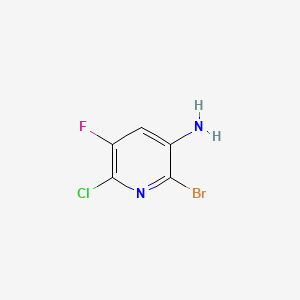



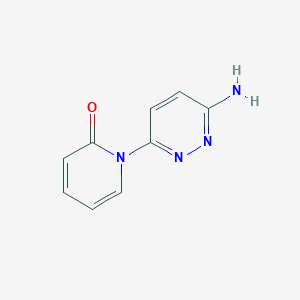
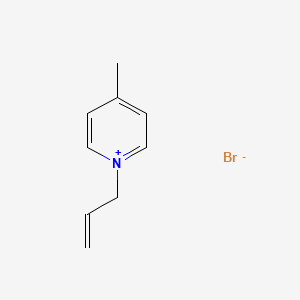
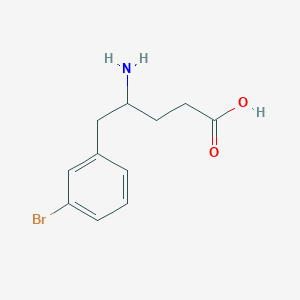
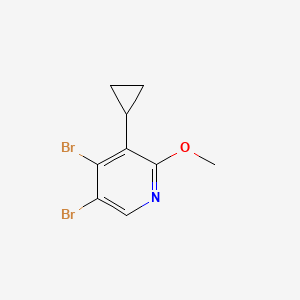
![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)

